molecular formula C14H13FO3S B12064725 1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene CAS No. 652171-20-5

1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene

Cat. No.: B12064725
CAS No.: 652171-20-5
M. Wt: 280.32 g/mol
InChI Key: HGQLHRJIJNWLMH-UHFFFAOYSA-N
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Description

1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene is a fluorinated aromatic sulfone characterized by a benzene ring substituted with a fluorine atom at position 1 and a (4-methoxyphenyl)methanesulfonyl group (-SO₂-CH₂-C₆H₄-OCH₃) at position 2. The sulfonyl group confers high polarity and stability, while the 4-methoxy substituent introduces electron-donating effects.

Properties

CAS No.

652171-20-5

Molecular Formula

C14H13FO3S

Molecular Weight

280.32 g/mol

IUPAC Name

1-fluoro-2-[(4-methoxyphenyl)methylsulfonyl]benzene

InChI

InChI=1S/C14H13FO3S/c1-18-12-8-6-11(7-9-12)10-19(16,17)14-5-3-2-4-13(14)15/h2-9H,10H2,1H3

InChI Key

HGQLHRJIJNWLMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and 4-methoxybenzyl chloride.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted benzene derivatives.

Scientific Research Applications

1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methanesulfonyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s structural analogs vary in the substituents attached to the sulfonyl group, influencing electronic, steric, and physicochemical properties. Key examples include:

Compound Name Molecular Formula Substituent on Sulfonyl Group Key Features Reference
1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene C₁₄H₁₃FO₃S (4-Methoxyphenyl)methyl Electron-donating methoxy group; bulky aromatic substituent -
1-Fluoro-2-(trifluoromethylsulfonyl)benzene C₇H₄F₄O₂S Trifluoromethyl Strong electron-withdrawing CF₃ group; compact structure
1-Fluoro-2-((methylsulfonyl)ethynyl)benzene C₉H₇FO₂S Methylsulfonyl-ethynyl Conjugated ethynyl group; moderate steric hindrance
1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene C₁₄H₁₀F₄O Phenylmethoxy Hybrid substituent with trifluoromethyl and methoxy groups

Key Observations :

  • Steric bulk varies significantly: the (4-methoxyphenyl)methyl group introduces greater steric hindrance compared to compact groups like trifluoromethyl .

Physicochemical Properties

Melting Points and Stability
  • Sulfones generally exhibit higher melting points than sulfides due to increased polarity. For instance:
    • Sulfide analog (4-Methoxybenzyl)(2-methyl-6-nitrophenyl)sulfane (1b): Melting point = 63–64°C .
    • Sulfone analog 1-fluoro-2-((methylsulfonyl)ethynyl)benzene (2b): Melting point = 97–99°C .
  • The target compound’s (4-methoxyphenyl)methylsulfonyl group likely increases its melting point compared to sulfides but may remain lower than sulfones with rigid substituents (e.g., trifluoromethyl).
Solubility and Polarity
  • The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar substituents like trifluoromethyl .
  • Molecular weight differences (e.g., 296.31 g/mol for the target vs. 228.16 g/mol for the trifluoromethyl analog ) influence solubility and chromatographic behavior.
Chemical Reactivity
  • Electrophilic Substitution : The electron-donating methoxy group in the target compound deactivates the aromatic ring, directing electrophiles to meta/para positions. In contrast, electron-withdrawing groups (e.g., CF₃) activate the ring for electrophilic attacks .
  • Nucleophilic Substitution : Sulfonyl groups are leaving groups; however, steric hindrance from the (4-methoxyphenyl)methyl group may slow such reactions compared to less bulky analogs .

Biological Activity

1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C13H12FNO3S
  • Molecular Weight : 283.30 g/mol
  • IUPAC Name : 1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene
  • Canonical SMILES : COc1ccc(cc1)S(=O)(=O)C(c2ccccc2F)C

The biological activity of 1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins. Additionally, the presence of the fluorine atom may influence the electronic properties of the molecule, potentially improving its pharmacokinetic profile.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that 1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene shows promising results against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits cell proliferation in several cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Liver cancer (HepG2)

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation as an anticancer drug.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, 1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene was tested against clinical isolates of Staphylococcus aureus. The results indicated an MIC of 32 µg/mL, demonstrating significant antimicrobial efficacy compared to standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene32Staphylococcus aureus
Standard Antibiotic (e.g., Penicillin)16Staphylococcus aureus

Case Study 2: Anticancer Activity

A separate investigation assessed the anticancer effects of the compound on MCF-7 cells. The study revealed that treatment with 1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1060
1530

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